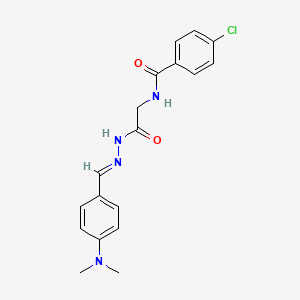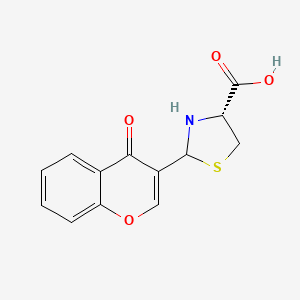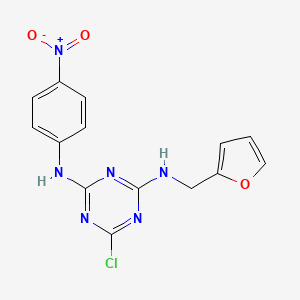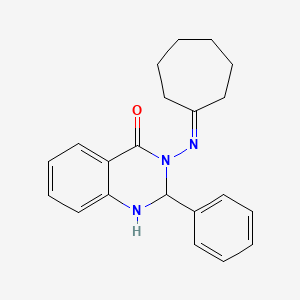
4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with a 4-chloro group and a hydrazino linkage to a dimethylaminobenzylidene moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
4-(dimethylamino)benzaldehyde+hydrazine hydrate→4-(dimethylamino)benzylidene hydrazone
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. This step is typically performed in an inert atmosphere to prevent side reactions.
4-(dimethylamino)benzylidene hydrazone+4-chlorobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological effects. The presence of the dimethylamino group and the hydrazone linkage are features often found in bioactive molecules.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as dyes, polymers, or sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage might allow it to act as a prodrug, releasing the active form upon metabolic activation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-chloroethyl)benzamide: Similar in structure but lacks the hydrazone and dimethylamino groups.
4-Chloro-N-(4-(dimethylamino)phenyl)benzamide: Similar but without the hydrazone linkage.
N-(4-(dimethylamino)benzylidene)-4-chlorobenzohydrazide: Similar but with different substitution patterns.
Uniqueness
4-Chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydrazone linkage and the dimethylamino group distinguishes it from other similar compounds, offering unique opportunities for chemical and biological applications.
Properties
Molecular Formula |
C18H19ClN4O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-23(2)16-9-3-13(4-10-16)11-21-22-17(24)12-20-18(25)14-5-7-15(19)8-6-14/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ |
InChI Key |
KIUYDUNGNKXBGX-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid](/img/structure/B11099287.png)
![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
![2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11099297.png)
![2-(4-bromophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099307.png)
![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11099310.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)

![4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)

![(4E)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11099352.png)

